molecular formula C5H9ClN4 B1456734 1-methyl-1H-imidazole-2-carboximidamide hydrochloride CAS No. 849600-64-2

1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Cat. No. B1456734
M. Wt: 160.6 g/mol
InChI Key: WJQAKFRHCZWOKB-UHFFFAOYSA-N
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Patent
US07524849B2

Procedure details

To 10 mL of methyl alcohol in a sealed tube is added sodium hydride (440 mg, 11 mmol) with stirring. 1-Methyl-2-imidazole carbonitrile (1.18 g, 11 mmol) is added. The mixture is stirred at room temperature for 20 h, and ammonium chloride (588 mg, 11 mmol) is added. The bottle is then sealed and stirred at 80° C. for 8 h, and cooled to room temperature. The mixture is filtered, and the filtrate is concentrated. The residue is treated with 1% methyl alcohol in diethyl ether, and the precipitates are collected by filtration and dried to give 1-methyl-2-imidazole carboxamidine hydrochloride as a gray solid (1.6 g). MS: m/z 125.2 (M+H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]#[N:10].[Cl-:11].[NH4+:12]>CO>[ClH:11].[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]([NH2:12])=[NH:10] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
CN1C(=NC=C1)C#N
Step Two
Name
Quantity
588 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
440 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The bottle is then sealed
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
The residue is treated with 1% methyl alcohol in diethyl ether
FILTRATION
Type
FILTRATION
Details
the precipitates are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1C(=NC=C1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.